molecular formula C22H25NO5 B5291655 (2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

(2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B5291655
M. Wt: 383.4 g/mol
InChI Key: UEZMJPVWNRMXLC-AATRIKPKSA-N
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Description

(2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines elements of indole, phenyl, and ester groups

Properties

IUPAC Name

[(E)-but-2-enyl] 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-6-9-28-22(25)21-13(2)20-17(23-21)10-14(11-18(20)24)16-12-15(26-3)7-8-19(16)27-4/h5-8,12,14,23H,9-11H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZMJPVWNRMXLC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/COC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the phenyl and ester groups. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Phenyl Group: This step involves electrophilic aromatic substitution, where the indole core is reacted with a suitable phenyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with but-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Amines, alcohols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, amines

    Substitution: Amides, ethers

Scientific Research Applications

(2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-but-2-en-1-yl 6-(2,5-dimethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

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